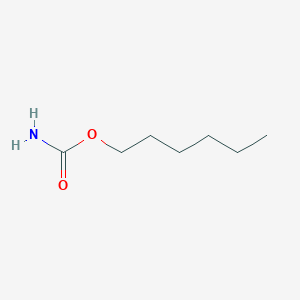

Hexyl carbamate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 165663. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

hexyl carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-2-3-4-5-6-10-7(8)9/h2-6H2,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROASJEHPZNKHOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20175380 | |

| Record name | Carbamic acid, hexyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20175380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2114-20-7 | |

| Record name | Carbamic acid, hexyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002114207 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2114-20-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165663 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbamic acid, hexyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20175380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Hexyl Carbamate (C₇H₁₅NO₂)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexyl carbamate, with the molecular formula C₇H₁₅NO₂, is a fascinating and versatile organic compound. While it may not be a household name, its significance in the realms of organic synthesis and pharmaceutical development is noteworthy. This technical guide provides a comprehensive overview of this compound, delving into its chemical and physical properties, synthesis methodologies, analytical characterization, and its role as a key building block in the creation of more complex molecules. With a focus on practical application and scientific integrity, this document is intended to be an invaluable resource for researchers and professionals working in drug discovery and development. We will explore both traditional and modern, greener synthetic routes, provide detailed protocols for its synthesis and analysis, and discuss its known applications, including its role as an intermediate in the synthesis of the anticoagulant drug Dabigatran etexilate.

Introduction: The Unassuming Importance of this compound

The carbamate functional group is a cornerstone of modern medicinal chemistry, found in a wide array of therapeutic agents.[1][2] Carbamates are recognized for their chemical stability, ability to permeate cell membranes, and their capacity to act as peptide bond surrogates, making them a valuable motif in drug design.[1] this compound, as a simple alkyl carbamate, serves as an excellent model compound for understanding the chemistry of this class and as a versatile synthon for more elaborate molecular architectures.

While extensive research has been conducted on the broader family of carbamates, dedicated studies on this compound itself are more limited. It is often utilized as a reference compound or an intermediate, highlighting a gap in the comprehensive evaluation of its own pharmacological and toxicological profile. This guide aims to consolidate the available information on this compound and present it in a manner that is both technically robust and practically useful for the scientific community.

Physicochemical Properties of this compound

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The following table summarizes the key properties of this compound.

| Property | Value | Unit | Source |

| Molecular Formula | C₇H₁₅NO₂ | [3] | |

| Molecular Weight | 145.20 | g/mol | [3] |

| IUPAC Name | This compound | [3] | |

| CAS Number | 2114-20-7 | [3] | |

| Melting Point | 56-57 | °C | |

| Boiling Point (Predicted) | 213.0 ± 23.0 | °C | |

| Density (Predicted) | 0.9±0.1 | g/cm³ | |

| pKa (Predicted) | 16.59±0.70 | ||

| LogP (Predicted) | 2.12 |

Synthesis of this compound: From Traditional to Green Approaches

The synthesis of carbamates has evolved significantly, moving from hazardous reagents like phosgene towards more environmentally benign methods. This section details various synthetic pathways to obtain this compound, explaining the underlying chemical principles.

Classical Approach: Reaction of Hexanol with Urea

A well-documented method for the synthesis of this compound involves the reaction of 1-hexanol with urea in the presence of a catalyst.[4] This reaction is a type of alcoholysis of urea.[4]

Reaction Scheme:

Caption: Synthesis of this compound from Hexanol and Urea.

Mechanistic Insights: The reaction proceeds through the nucleophilic attack of the alcohol on the carbonyl carbon of urea, followed by the elimination of ammonia.[4] The use of a catalyst, such as a cation exchanger containing nickel, facilitates the reaction by activating the urea molecule.

Experimental Protocol: Synthesis of this compound from 1-Hexanol and Urea

Materials:

-

1-Hexanol (Reagent Grade)

-

Urea (ACS Grade)

-

Cation exchanger with nickel (e.g., Amberlite 200, nickel-loaded)

-

Toluene (Anhydrous)

-

Standard laboratory glassware (round-bottom flask, reflux condenser, magnetic stirrer, heating mantle)

-

Rotary evaporator

Procedure:

-

To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a thermometer, add 1-hexanol (91.8 g, 0.9 mol) and urea (30.0 g, 0.5 mol).

-

Add the nickel-containing cation exchanger (1.4 g).

-

Heat the mixture to 130°C with stirring.

-

Slowly raise the temperature to 150°C over 6 hours and maintain it at this temperature for an additional 4 hours. The reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter off the cation exchanger.

-

Remove the excess 1-hexanol by distillation under reduced pressure using a rotary evaporator.

-

The resulting solid is this compound. Recrystallization from a suitable solvent (e.g., hexane/ethyl acetate) can be performed for further purification.

Self-Validation: The purity of the synthesized this compound should be assessed by measuring its melting point and confirmed using the analytical techniques described in Section 4. The expected melting point is in the range of 56-57°C.

Greener Synthetic Routes

In line with the principles of green chemistry, several alternative methods for carbamate synthesis have been developed to avoid toxic reagents and improve atom economy.

3.2.1. From Amines, Carbon Dioxide, and Alkyl Halides:

A three-component coupling reaction using an amine, carbon dioxide (a renewable and non-toxic C1 source), and an alkyl halide offers a mild and efficient route to carbamates.[5]

Caption: Three-component synthesis of carbamates.

3.2.2. Using Dimethyl Carbonate (DMC):

Dimethyl carbonate is a non-toxic and biodegradable reagent that can be used for the methoxycarbonylation of amines to form carbamates. This approach avoids the use of phosgene and other hazardous materials.

Analytical Characterization of this compound

Accurate characterization of a synthesized compound is paramount for its use in further research and development. This section outlines the key analytical techniques for confirming the identity and purity of this compound.

Spectroscopic Analysis

4.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

-

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the hexyl chain and the amine group.

-

A triplet around 0.9 ppm corresponding to the terminal methyl group (-CH₃).

-

A multiplet between 1.2-1.4 ppm for the four methylene groups (-CH₂-) in the middle of the hexyl chain.

-

A triplet around 1.5-1.6 ppm for the methylene group adjacent to the oxygen (-O-CH₂-).

-

A triplet around 4.0 ppm for the methylene group attached to the oxygen of the carbamate.

-

A broad singlet for the amine protons (-NH₂) which may vary in chemical shift depending on the solvent and concentration.

-

-

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will show distinct signals for each of the seven carbon atoms in the molecule.

-

A signal around 14 ppm for the terminal methyl carbon.

-

A series of signals between 22-32 ppm for the methylene carbons of the hexyl chain.

-

A signal around 65 ppm for the methylene carbon attached to the oxygen.

-

A signal around 158 ppm for the carbonyl carbon of the carbamate group.[6]

-

4.1.2. Infrared (IR) Spectroscopy:

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show the following characteristic absorption bands:

-

N-H stretch: Two bands in the region of 3400-3200 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

-

C-H stretch: Bands in the region of 3000-2850 cm⁻¹ due to the stretching of the C-H bonds in the hexyl group.

-

C=O stretch: A strong absorption band around 1700-1680 cm⁻¹ characteristic of the carbonyl group in the carbamate.

-

N-H bend: An absorption band around 1620-1580 cm⁻¹.

-

C-O stretch: An absorption band in the region of 1250-1200 cm⁻¹.

4.1.3. Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (MW = 145.20), the mass spectrum obtained by electron ionization (EI) would be expected to show a molecular ion peak (M⁺) at m/z 145. The fragmentation pattern would likely involve the cleavage of the hexyl chain and the loss of the carbamate group.

Chromatographic Analysis

4.2.1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS is a highly sensitive and selective technique for the quantification of compounds in complex matrices, such as biological fluids.

Experimental Protocol: Quantification of this compound in Human Plasma by LC-MS/MS

Objective: To establish a robust and validated method for the quantification of this compound in human plasma, a critical step in preclinical and clinical drug development.

Materials:

-

This compound reference standard

-

Internal standard (IS) (e.g., a deuterated analog of this compound or a structurally similar carbamate)

-

Human plasma (blank, from a certified vendor)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

LC-MS/MS system (e.g., a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system)

-

Analytical column (e.g., C18 column, 2.1 x 50 mm, 1.8 µm)

Procedure:

-

Preparation of Stock and Working Solutions:

-

Prepare a stock solution of this compound (1 mg/mL) in methanol.

-

Prepare a series of working standard solutions by serially diluting the stock solution with 50:50 (v/v) methanol:water to create a calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

-

Prepare a stock solution of the internal standard (1 mg/mL) in methanol and a working solution (e.g., 100 ng/mL) in methanol.

-

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution.

-

Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 v/v acetonitrile:water with 0.1% formic acid).

-

-

LC-MS/MS Analysis:

-

LC Conditions:

-

Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A suitable gradient to ensure good separation from matrix components (e.g., start with 95% A, ramp to 95% B over 5 minutes, hold for 2 minutes, and then re-equilibrate).

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

-

MS/MS Conditions (to be optimized for this compound):

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Multiple Reaction Monitoring (MRM) transitions:

-

This compound: Precursor ion (e.g., [M+H]⁺ = 146.1) to a specific product ion.

-

Internal Standard: Precursor ion to a specific product ion.

-

-

Optimize cone voltage and collision energy for maximum signal intensity.

-

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the standards.

-

Determine the concentration of this compound in the plasma samples by interpolating their peak area ratios from the calibration curve.

-

Self-Validation: The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, recovery, and stability to ensure its reliability for bioanalytical applications.

Applications in Drug Development and as a Chemical Synthon

While this compound itself is not known to have significant therapeutic activity, its role as a key intermediate in the synthesis of pharmaceuticals is well-established.

Intermediate in the Synthesis of Dabigatran Etexilate

A prominent example of the utility of a this compound derivative is in the synthesis of Dabigatran etexilate, an oral anticoagulant that acts as a direct thrombin inhibitor.[7] A derivative, hexyl (amino(4-aminophenyl)methylene)carbamate, is a crucial intermediate in several synthetic routes to this drug.[7]

Caption: Role of a this compound derivative in Dabigatran synthesis.

This application underscores the importance of simple carbamates as building blocks that can be readily incorporated into more complex and biologically active molecules. The hexyl group in this context likely contributes to the desired pharmacokinetic properties of the final drug product.

A Versatile Building Block

The carbamate functionality in this compound offers two reactive sites: the N-H protons and the ester linkage. This allows for a variety of chemical transformations, making it a versatile synthon in organic synthesis. It can be used in the preparation of:

-

Substituted Ureas: By reacting with amines.

-

Other Carbamates: Through transesterification with different alcohols.

-

Isocyanates: Via thermal or chemical decomposition.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound. It is important to consult the Safety Data Sheet (SDS) before use. General safety recommendations include:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly closed container in a cool, dry place.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

The toxicological properties of this compound have not been extensively studied individually, but as a member of the carbamate class, it should be handled with care. Some carbamates are known to be cholinesterase inhibitors, although the toxicity can vary widely depending on the specific structure.[2]

Conclusion and Future Perspectives

This compound, C₇H₁₅NO₂, is more than just a simple organic molecule. It is a valuable tool in the arsenal of the medicinal and synthetic chemist. Its straightforward synthesis, well-defined properties, and utility as a chemical intermediate, particularly in the pharmaceutical industry, make it a compound of considerable interest.

While its primary role to date has been as a building block, the lack of comprehensive pharmacological and toxicological data on this compound itself presents an opportunity for future research. A deeper understanding of its biological activity could unveil new potential applications. Furthermore, the continued development of greener and more efficient synthetic methods for this compound and other carbamates will be crucial for sustainable chemical manufacturing.

This guide has aimed to provide a thorough and practical overview of this compound for the scientific community. By understanding its fundamental chemistry and applications, researchers and drug development professionals can better leverage this versatile compound in their own endeavors to advance science and medicine.

References

-

Cheméo. (n.d.). Chemical Properties of this compound (CAS 2114-20-7). Retrieved from [Link]

- Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 75026, this compound. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Carbamate synthesis by carbamoylation. Retrieved from [Link]

- Popa, A., & Șuțan, A. N. (2019). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za farmaciju, 69(3), 151-171.

- Tiwari, R., Mahasenan, K., & Kazmierczak, B. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Medicinal Chemistry Letters, 6(3), 266-269.

- Fukuto, T. R. (1990). Mechanism of action of organophosphorus and carbamate insecticides. Environmental Health Perspectives, 87, 245–254.

- Salvatore, R. N., Shin, S. I., Nagle, A. S., & Jung, K. W. (2001). A three component coupling of amines, carbon dioxide, and halides enables an efficient synthesis of carbamates in the presence of cesium carbonate and TBAI. The Journal of Organic Chemistry, 66(3), 1035–1037.

- Technical Disclosure Commons. (2020). Synthesis of Hexyl (amino(4-aminophenyl)methylene)carbamate or its salts.

-

PrepChem.com. (n.d.). Synthesis of this compound. Retrieved from [Link]

- Singh, S., & Kumar, V. (2017). Reaction engineering of urea alcoholysis: Alkyl carbamates. Indian Journal of Chemical Technology, 24(1), 9-16.

Sources

- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Carbamate synthesis by carbamoylation [organic-chemistry.org]

- 3. This compound | C7H15NO2 | CID 75026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]

- 5. academic.oup.com [academic.oup.com]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. tdcommons.org [tdcommons.org]

An In-depth Technical Guide to the Solubility of Hexyl Carbamate in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of hexyl carbamate in common organic solvents. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple data presentation to explore the fundamental principles governing solubility. We will examine the interplay of molecular structure, intermolecular forces, and solvent properties that dictate the dissolution of this compound. This guide offers both theoretical frameworks for predicting solubility, such as Hansen Solubility Parameters (HSP), and a detailed, self-validating experimental protocol for its empirical determination. Our objective is to equip the reader with the foundational knowledge and practical tools necessary to confidently select appropriate solvent systems for synthesis, purification, formulation, and analytical applications involving this compound.

Introduction: The this compound Molecule

This compound (C₇H₁₅NO₂) is an organic compound featuring a carbamate functional group attached to a hexyl alkyl chain.[1][2] Its molecular structure is foundational to understanding its physical and chemical behavior, particularly its solubility.

-

Structure: The molecule possesses a distinct dual character:

-

A polar "head" : The carbamate group (-O-(C=O)-NH₂) is capable of participating in significant dipole-dipole interactions and can act as both a hydrogen bond donor (via the N-H protons) and a hydrogen bond acceptor (via the carbonyl and ester oxygens).[4]

-

A nonpolar "tail" : The six-carbon hexyl chain (CH₃(CH₂)₅-) is lipophilic and interacts primarily through weak van der Waals (London dispersion) forces.

-

This amphipathic nature is the primary determinant of its solubility profile, suggesting a nuanced behavior across a spectrum of organic solvents. Understanding this profile is critical for a variety of applications, from selecting an appropriate reaction medium that ensures homogeneity to designing a crystallization process for purification or developing a stable formulation for preclinical studies.

Theoretical Underpinnings of Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction. For this compound, this means its solubility in a given solvent is governed by the energetic favorability of replacing solute-solute and solvent-solvent interactions with new solute-solvent interactions.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents contain hydroxyl (-OH) groups, making them excellent hydrogen bond donors and acceptors.[5] We predict high solubility in these solvents. Strong hydrogen bonds will form between the solvent's hydroxyl group and the multiple hydrogen bonding sites on the carbamate head, effectively solvating the polar portion of the molecule.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO): These solvents possess significant dipole moments but lack hydrogen bond-donating capabilities. They can, however, act as hydrogen bond acceptors. We anticipate good to moderate solubility . The solvent's dipole will interact favorably with the carbamate's dipole moment, and it can accept hydrogen bonds from the N-H group.

-

Nonpolar Solvents (e.g., Toluene, Hexane): These solvents interact primarily through weak London dispersion forces. The energetic penalty of disrupting the strong hydrogen bonding network between this compound molecules is not sufficiently compensated by the weak interactions formed with the solvent. While the hexyl tail is compatible, the polar carbamate head is poorly solvated, leading to an expectation of low solubility .

-

Halogenated Solvents (e.g., Dichloromethane, Chloroform): These solvents are weakly polar and are effective at dissolving a wide range of organic compounds.[6][7][8][9] They can engage in dipole-dipole interactions with the carbamate head while also interacting favorably with the alkyl tail. Therefore, moderate to good solubility is expected.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Dominant Intermolecular Forces | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | Hydrogen Bonding, Dipole-Dipole | High | Strong hydrogen bonding between solvent -OH and carbamate -NH₂ and C=O groups. |

| Polar Aprotic | Acetone, Acetonitrile (ACN), DMSO | Dipole-Dipole | Good to Moderate | Strong dipole-dipole interactions and H-bond acceptance by the solvent. |

| Halogenated | Dichloromethane (DCM), Chloroform | Dipole-Dipole, London Dispersion | Good to Moderate | Effective solvation of both the polar head and nonpolar tail.[6] |

| Aromatic | Toluene, Benzene | London Dispersion, π-stacking | Low to Moderate | Favorable interaction with the hexyl tail but poor solvation of the polar carbamate head. |

| Aliphatic | n-Hexane, Cyclohexane | London Dispersion | Low | Energetically unfavorable to break up the polar interactions between solute molecules. |

Predictive Modeling: Hansen Solubility Parameters (HSP)

To move beyond qualitative prediction, Hansen Solubility Parameters (HSP) provide a powerful quantitative framework. The total cohesive energy of a substance is divided into three components: dispersion (δd), polar (δp), and hydrogen bonding (δh).[10][11] The principle states that substances with similar HSP values are likely to be miscible.

The distance (Ra) between the HSP coordinates of a solute (1) and a solvent (2) in 3D "Hansen space" is calculated as:

Ra = √[4(δd₂ - δd₁)² + (δp₂ - δp₁)² + (δh₂ - δh₁)²]

A smaller Ra value indicates a higher likelihood of solubility. For a given solute, an interaction radius (R₀) can be determined, and any solvent falling within this sphere (i.e., Ra < R₀) is considered a "good" solvent.[12]

While experimentally determined HSP values for this compound are not published, they can be estimated using group-contribution methods. However, for practical application, one can use the known HSP values of common solvents to guide solvent selection based on the chemical nature of this compound. Solvents with balanced δp and δh components are expected to be most effective.

Diagram 1: Conceptual Model of Hansen Solubility Space

Caption: Solvents inside the sphere are good solvents for the solute at the center.

Table 2: Hansen Solubility Parameters for Common Organic Solvents (Units: MPa⁰·⁵)

| Solvent | δd (Dispersion) | δp (Polar) | δh (H-bonding) |

| n-Hexane | 14.9 | 0.0 | 0.0 |

| Toluene | 18.0 | 1.4 | 2.0 |

| Chloroform | 17.8 | 3.1 | 5.7 |

| Acetone | 15.5 | 10.4 | 7.0 |

| Acetonitrile | 15.3 | 18.0 | 6.1 |

| Ethanol | 15.8 | 8.8 | 19.4 |

| Methanol | 15.1 | 12.3 | 22.3 |

| Water | 15.5 | 16.0 | 42.3 |

Data compiled from various sources for illustrative purposes.

Experimental Protocol: Isothermal Shake-Flask Method

The most reliable solubility data is generated empirically. The isothermal shake-flask method is a gold-standard, self-validating technique for determining the equilibrium solubility of a compound at a specific temperature.

Causality Behind Experimental Choices:

-

Excess Solid: Using an excess of this compound ensures that the solution reaches true saturation and equilibrium is established.

-

Isothermal Conditions: Solubility is temperature-dependent.[13] Maintaining a constant temperature with a calibrated water bath or incubator is critical for reproducibility and accuracy.

-

Agitation: Continuous agitation ensures that the entire solvent volume is exposed to the solid, accelerating the time to reach equilibrium.

-

Equilibration Time: A sufficient equilibration period (e.g., 24-48 hours) is necessary to ensure the dissolution rate equals the precipitation rate. Preliminary time-point studies are recommended to validate this period.

-

Phase Separation: Centrifugation and filtration through a non-adsorptive filter (e.g., PTFE) are crucial to completely remove all undissolved solid particles, which would otherwise lead to an overestimation of solubility.

-

Quantification: High-Performance Liquid Chromatography (HPLC) with UV detection is a precise and robust method for quantifying carbamates.[14][15] A validated calibration curve is essential for converting analytical signals into concentration.

Step-by-Step Methodology:

-

Preparation:

-

Add an excess amount of crystalline this compound (e.g., 50-100 mg) to a series of 4 mL glass vials. The exact mass is not critical, only that it is in clear excess.

-

Pipette a precise volume (e.g., 2.0 mL) of the desired organic solvent into each vial.

-

Seal the vials tightly with PTFE-lined caps.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25.0 °C ± 0.5 °C) and agitation speed (e.g., 200 rpm).

-

Allow the samples to equilibrate for a minimum of 24 hours. A 48-hour time point is recommended to confirm equilibrium has been reached.

-

-

Sample Processing:

-

Remove vials from the shaker and allow them to stand for 1-2 hours in the same temperature-controlled environment to let larger particles settle.

-

Centrifuge the vials at high speed (e.g., 10,000 x g for 10 minutes) to pellet the remaining undissolved solid.

-

Carefully draw an aliquot of the clear supernatant using a glass syringe.

-

Immediately filter the aliquot through a 0.22 µm PTFE syringe filter into a clean HPLC vial. This step must be performed quickly to prevent solvent evaporation.

-

-

Analysis and Quantification:

-

Prepare a stock solution of this compound in a fully miscible solvent (e.g., methanol).

-

Generate a multi-point calibration curve (minimum of 5 points) by performing serial dilutions of the stock solution.

-

Dilute the filtered sample aliquot with the mobile phase to ensure its concentration falls within the linear range of the calibration curve.

-

Analyze the calibration standards and the diluted sample by a validated HPLC-UV method.

-

Calculate the concentration in the diluted sample using the regression equation from the calibration curve.

-

Back-calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the equilibrium solubility, typically expressed in mg/mL or mol/L.

-

Diagram 2: Experimental Workflow for Solubility Determination

Caption: Shake-flask method workflow for determining equilibrium solubility.

Conclusion and Practical Implications

The solubility of this compound is a direct function of its amphipathic structure. High solubility is achieved in polar protic solvents like alcohols, which can effectively solvate the polar carbamate head through extensive hydrogen bonding. Moderate to good solubility is observed in polar aprotic and halogenated solvents. Conversely, solubility is limited in nonpolar aliphatic and aromatic solvents, which cannot overcome the strong intermolecular forces of the solute.

For the practicing scientist, this guide provides a dual approach: a theoretical framework for rapid, initial solvent screening and a robust experimental protocol for generating precise, reliable data. Whether for designing a high-yield synthesis, developing a scalable purification process, or creating a stable, homogenous formulation, a thorough understanding and empirical validation of this compound's solubility is not just advantageous—it is a prerequisite for success.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 75026, this compound. Retrieved from [Link].

-

Cheméo (n.d.). Chemical Properties of this compound (CAS 2114-20-7). Retrieved from [Link].

-

C.P.A. Chem Ltd. (2020). Safety data sheet: Hexyl 4-Hydroxybenzoate. Retrieved from [Link].

-

Rabel, S. R., Maurin, M. B., Rowe, S. M., & Hussain, M. (1996). Determination of the pKa and pH-solubility behavior of an ionizable cyclic carbamate, (S)-6-chloro-4-(cyclopropylethynyl)-1,4-dihydro-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one (DMP 266). Pharmaceutical Development and Technology, 1(1), 91-95. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 15628, Isopropyl carbamate. Retrieved from [Link].

-

Wikipedia (n.d.). Carbamate. Retrieved from [Link].

-

Chemos GmbH & Co.KG (n.d.). Safety Data Sheet: Hexamethylenediamine carbamate. Retrieved from [Link].

-

de Oliveira, A. R. M., et al. (2022). Determination of Ethyl Carbamate in Commercial Sweetened Sugar Cane Spirit by ESI-MS/MS Using Modified QuEChERS. Journal of the Brazilian Chemical Society. Retrieved from [Link].

-

Sarradin, P., et al. (1996). Key parameters for carbamate stability in dilute aqueous–organic solution. Analytica Chimica Acta. Retrieved from [Link].

-

Solubility of Things (n.d.). Methyl N-carbamoylcarbamate. Retrieved from [Link].

-

Zhang, Y., et al. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Molecules, 23(10), 2499. Retrieved from [Link].

-

Claire, A., et al. (2021). A Bayesian approach to predict solubility parameters. ChemRxiv. Retrieved from [Link].

-

Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29, 568-585. Retrieved from [Link].

-

U.S. Environmental Protection Agency (1984). Method 632.1: The Determination of Carbamate and Amide Pesticides in Municipal and Industrial Wastewater. Retrieved from [Link].

-

Mor, M., et al. (2010). Biphenyl-3-yl alkylcarbamates as fatty acid amide hydrolase (FAAH) inhibitors: Steric effects of N-alkyl chain on rat plasma and liver stability. Journal of Medicinal Chemistry, 53(5), 2258-2262. Retrieved from [Link].

-

Principles of Drug Action 1 (2005). Halogenated Hydrocarbons. Retrieved from [Link].

-

ResearchGate (2018). QuEChERS-based method for the determination of carbamate residues in aromatic herbs by UHPLC-MS/MS. Retrieved from [Link].

-

Fardi, T., et al. (2018). Pencil and Paper Estimation of Hansen Solubility Parameters. ACS Omega, 3(10), 14457-14465. Retrieved from [Link].

-

ResearchGate (2022). Extraction and Identification Techniques for Quantification of Carbamate Pesticides in Fruits and Vegetables. Retrieved from [Link].

-

Al-Barody, M. A. A., & Al-Ani, F. Y. (2017). A New Approach to Estimate Hansen Solubility Parameters using Maple Software. International Journal of Applied Engineering Research, 12(15), 4858-4863. Retrieved from [Link].

-

Douglas, A. D., et al. (2012). Harnessing Hansen Solubility Parameters to Predict Organogel Formation. Soft Matter, 8(23), 6290-6297. Retrieved from [Link].

-

ResearchGate (2020). Methodological aspects of sample preparation for the determination of carbamate residues: A review. Retrieved from [Link].

-

Master Organic Chemistry (2026). Functional Groups In Organic Chemistry. Retrieved from [Link].

-

Tota, A., & Bavetsias, V. (2018). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 61(19), 8593-8617. Retrieved from [Link].

-

Selva, M., et al. (2002). The Synthesis of Alkyl Carbamates from Primary Aliphatic Amines and Dialkyl Carbonates in Supercritical Carbon Dioxide. Tetrahedron Letters, 43(7), 1217-1219. Retrieved from [Link].

-

Chemistry LibreTexts (2019). 7.1 Alkyl Halides - Structure and Physical Properties. Retrieved from [Link].

-

Chemistry LibreTexts (2022). 21.6: Chemistry of Esters. Retrieved from [Link].

-

MdPI (2023). Reactive Deep Eutectic Solvent for an Eco-Friendly Synthesis of Cellulose Carbamate. Retrieved from [Link].

-

Wikipedia (n.d.). Urea. Retrieved from [Link].

-

Chemistry LibreTexts (2022). 9.3: Halogenated Hydrocarbons- Many Uses, Some Hazards. Retrieved from [Link].

-

Chemistry LibreTexts (2024). 10.4: Halogenated Hydrocarbons- Many Uses, Some Hazards. Retrieved from [Link].

-

Chemistry LibreTexts (2024). 10.1: Names and Properties of Alkyl Halides. Retrieved from [Link].

-

ACS Publications (2023). Unveiling the Configurational Landscape of Carbamate: Paving the Way for Designing Functional Sequence-Defined Polymers. Retrieved from [Link].

Sources

- 1. This compound | C7H15NO2 | CID 75026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 2114-20-7 | Benchchem [benchchem.com]

- 3. This compound (CAS 2114-20-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. webhome.auburn.edu [webhome.auburn.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. kinampark.com [kinampark.com]

- 11. Pencil and Paper Estimation of Hansen Solubility Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemrxiv.org [chemrxiv.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]

- 15. epa.gov [epa.gov]

An In-Depth Technical Guide to the 1H NMR Spectrum of Hexyl Carbamate

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: Elucidating Molecular Structure through the Lens of Nuclear Magnetic Resonance

In the landscape of modern analytical chemistry, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the structural elucidation of organic molecules. For professionals in pharmaceutical research and drug development, a profound understanding of NMR principles and spectral interpretation is not merely advantageous but essential. This guide provides a comprehensive technical overview of the ¹H NMR spectrum of hexyl carbamate, a molecule of interest in various chemical and biological contexts. We will delve into the theoretical underpinnings of its spectral features, present a detailed, field-proven protocol for acquiring high-quality spectra, and offer insights into the causality behind experimental choices, thereby equipping the reader with the expertise to confidently analyze this and similar molecular structures.

The Structural Landscape of this compound: A ¹H NMR Perspective

This compound, with the chemical formula C₇H₁₅NO₂, possesses a number of distinct proton environments that give rise to a characteristic ¹H NMR spectrum. The structural features—a flexible hexyl chain, a carbamate functional group with its associated amine protons, and an ester linkage—all contribute to the chemical shifts, multiplicities, and coupling constants observed in the spectrum. A thorough analysis of these parameters allows for the unambiguous assignment of each proton signal, providing a detailed map of the molecule's connectivity.

To visualize the distinct proton environments of this compound, refer to the following structural diagram with atom numbering:

Caption: Structure of this compound with Proton Designations.

Predicted ¹H NMR Spectral Data for this compound

The following table summarizes the predicted ¹H NMR spectral data for this compound. These predictions are based on established chemical shift ranges for similar functional groups and analysis of homologous carbamates.[1][2] The spectrum is typically recorded in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with chemical shifts referenced to tetramethylsilane (TMS) at 0.00 ppm.[3]

| Protons (Assignment) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-g (CH₃) | 0.85 - 0.95 | Triplet (t) | 3H | ~7.0 |

| H-f, H-e, H-d (-(CH₂)₃-) | 1.25 - 1.45 | Multiplet (m) | 6H | - |

| H-c (-O-CH₂-CH₂ -) | 1.50 - 1.65 | Quintet | 2H | ~7.0 |

| H-b (-O-CH₂ -CH₂-) | 3.95 - 4.10 | Triplet (t) | 2H | ~6.7 |

| H-a (NH₂) | 4.50 - 5.50 | Broad Singlet (br s) | 2H | - |

Rationale for Predictions:

-

H-g (Terminal Methyl Group): The terminal methyl protons are the most shielded in the alkyl chain and are expected to appear at the lowest chemical shift, typically between 0.85 and 0.95 ppm.[2] They are split into a triplet by the adjacent two methylene protons (H-f).

-

H-f, H-e, H-d (Methylene Groups): The methylene protons in the middle of the hexyl chain have very similar chemical environments, leading to overlapping signals that typically appear as a complex multiplet between 1.25 and 1.45 ppm.[2]

-

H-c (Methylene Group β to Oxygen): These protons are slightly deshielded compared to the other methylene groups in the chain due to their proximity to the electronegative oxygen atom. Their signal is expected around 1.50 - 1.65 ppm and should appear as a quintet due to coupling with the adjacent two methylene groups on either side.

-

H-b (Methylene Group α to Oxygen): The methylene protons directly attached to the carbamate oxygen are significantly deshielded and are expected to resonate at a much higher chemical shift, between 3.95 and 4.10 ppm.[4] This signal will be a triplet due to coupling with the adjacent methylene protons (H-c).

-

H-a (Amine Protons): The protons of the primary amine group in the carbamate functionality are typically observed as a broad singlet in the region of 4.50 - 5.50 ppm. The broadness of the peak is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. Their chemical shift can be highly dependent on solvent, concentration, and temperature.

Experimental Protocol for ¹H NMR Spectrum Acquisition

This section provides a detailed, step-by-step methodology for acquiring a high-quality ¹H NMR spectrum of this compound. This protocol is designed to be a self-validating system, ensuring data integrity and reproducibility.

1. Sample Preparation:

-

Analyte Purity: Ensure the this compound sample is of high purity. Impurities can introduce extraneous peaks and complicate spectral interpretation.

-

Solvent Selection: Chloroform-d (CDCl₃) is a suitable solvent for this compound due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak. Alternatively, for compounds with potential for hydrogen bonding, DMSO-d₆ can be used.[3]

-

Procedure:

-

Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃ containing 0.03% TMS) to the NMR tube.

-

Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. Visually inspect for any undissolved particulate matter.

-

If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.

-

2. NMR Instrument Parameters (for a 400 MHz Spectrometer):

-

Locking and Shimming:

-

Insert the sample into the spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Perform automatic or manual shimming to optimize the magnetic field homogeneity. A well-shimmed sample will exhibit sharp, symmetrical peaks.

-

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.

-

Number of Scans (NS): 8 to 16 scans are generally adequate for a sample of this concentration to achieve a good signal-to-noise ratio.

-

Receiver Gain (RG): Use an automatic receiver gain setting to prevent signal clipping and maximize dynamic range.

-

Acquisition Time (AQ): An acquisition time of 3-4 seconds is recommended to ensure good digital resolution.

-

Relaxation Delay (D1): A relaxation delay of 1-2 seconds is typically sufficient for qualitative ¹H NMR.

-

Spectral Width (SW): A spectral width of approximately 12-16 ppm, centered around 6-8 ppm, will encompass all expected proton signals.

-

3. Data Processing:

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks have a positive, absorptive lineshape.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

-

Referencing: Reference the spectrum by setting the chemical shift of the TMS signal to 0.00 ppm.

-

Integration: Integrate all the peaks in the spectrum to determine the relative number of protons corresponding to each signal.

The following diagram illustrates the experimental workflow for acquiring the ¹H NMR spectrum of this compound:

Caption: Experimental Workflow for ¹H NMR Spectroscopy.

Conclusion: From Spectrum to Structure

The ¹H NMR spectrum of this compound provides a wealth of information that, when properly analyzed, leads to its complete structural confirmation. By understanding the principles of chemical shift, spin-spin coupling, and integration, and by following a robust experimental protocol, researchers can confidently acquire and interpret high-quality NMR data. This guide has provided the foundational knowledge and practical steps necessary to achieve this, empowering scientists in their pursuit of molecular discovery and development.

References

-

Zhang, Q., et al. (n.d.). Supporting Information for Direct Synthesis of Carbamate from CO2 Using a Task-Specific Ionic Liquid Catalyst. Royal Society of Chemistry. Retrieved from [Link]

-

Basso, E. A., et al. (2001). The 1H and 13C spectra of cyclohexyl-N,N-dimethylcarbamate (1) in CF... ResearchGate. Retrieved from [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. University of Wisconsin-Madison. Retrieved from [Link]

-

Abraham, R. J., et al. (2012). 1H NMR spectra. Part 29§: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones. Magnetic Resonance in Chemistry, 50(11), 728-736. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

NIST. (n.d.). Hexyl N-phenylcarbamate. NIST Chemistry WebBook. Retrieved from [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy :: Hans Reich NMR Collection - Content. University of Wisconsin-Madison. Retrieved from [Link]

-

Gable, K. (n.d.). 1H NMR Chemical Shift. Oregon State University. Retrieved from [Link]

-

Wiley Science Solutions. (n.d.). Spectral Databases. Retrieved from [Link]

-

Kumar, S., et al. (n.d.). Unprecedented “In Water” Imidazole- Carbonylation: Paradigm shift for Preparation of Urea and Carbamate. AWS. Retrieved from [Link]

-

AIST. (n.d.). AIST:SDBS Help. Spectral Database for Organic Compounds (SDBS). Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). 1H NMR spectrum of Compound 32. Retrieved from [Link]

-

Rokhum, S. L., et al. (n.d.). SUPPLEMENTARY INFORMATION A Microwave-Assisted Highly Practical Chemoselective Esterification and Amidation of Carboxylic Acids. The Royal Society of Chemistry. Retrieved from [Link]

-

KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. EPFL. Retrieved from [Link]

-

AIST. (n.d.). AIST:Spectral Database for Organic Compounds,SDBS. Retrieved from [Link]

-

Supporting Information. (n.d.). 2 - Supporting Information. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

ACS Figshare. (2022). Densities of Selected Deuterated Solvents. Retrieved from [Link]

Sources

An In-depth Technical Guide to the ¹³C NMR Spectral Analysis of Hexyl Carbamate

Introduction: The Structural Elucidation of a Versatile Moiety

Hexyl carbamate, a molecule featuring a central carbamate functional group flanked by a hexyl alkyl chain, represents a fundamental structure in organic chemistry. Carbamates are of significant interest to researchers and drug development professionals due to their widespread presence in pharmaceuticals, agrochemicals, and polymers.[1] For instance, the carbamate linkage is a key structural feature in many modern coating compositions, valued for its durability and resistance.[2] The precise and unambiguous characterization of such molecules is paramount for quality control, reaction monitoring, and understanding structure-activity relationships.

Among the arsenal of analytical techniques available for structural elucidation, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a particularly powerful, non-destructive tool. It provides direct insight into the carbon skeleton of a molecule, revealing the number of non-equivalent carbon atoms and their chemical environments.[3] This guide provides an in-depth analysis of the expected ¹³C NMR spectrum of this compound, offers a detailed experimental protocol for its acquisition, and explains the underlying principles governing the spectral features. This document is intended for researchers, scientists, and professionals in drug development who require a robust understanding of how to acquire and interpret ¹³C NMR data for carbamate-containing compounds.

Core Principles: Understanding the ¹³C NMR Spectrum of this compound

The ¹³C NMR spectrum provides a wealth of information based on the principle of nuclear magnetic resonance.[4] The carbon-13 isotope, although low in natural abundance (about 1.1%), possesses a nuclear spin that makes it NMR-active.[5] When placed in a strong magnetic field, these nuclei can absorb radiofrequency energy at specific frequencies, which are dependent on their local electronic environment. This phenomenon gives rise to the "chemical shift" (δ), a key parameter in NMR spectroscopy.

For this compound (Structure 1), we anticipate a distinct signal for each chemically non-equivalent carbon atom. Due to the free rotation around the single bonds in the hexyl chain, all seven carbon atoms in the molecule are in unique chemical environments. Therefore, a total of seven signals are expected in the proton-decoupled ¹³C NMR spectrum.[6]

The chemical shift of each carbon is influenced by the electronegativity of neighboring atoms and the overall molecular structure. The electron-withdrawing effects of the oxygen and nitrogen atoms in the carbamate group will cause the adjacent carbons to be "deshielded," shifting their signals to a higher frequency (downfield) compared to the carbons in a simple alkane chain.[7]

Predicted ¹³C NMR Spectral Data and Interpretation

While a publicly available, experimentally verified ¹³C NMR spectrum for this compound is not readily accessible, we can predict the chemical shifts with a high degree of confidence based on data from analogous structures and established chemical shift tables.[4][8][9] The expected chemical shifts, recorded in deuterated chloroform (CDCl₃), are summarized in Table 1.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |

| C=O | 156-158 | The carbonyl carbon of the carbamate group is highly deshielded due to the two adjacent electronegative atoms (O and N), placing it significantly downfield. This is consistent with data for other alkyl carbamates.[9][10] |

| O-CH₂ | 65-67 | This carbon is directly attached to the ester oxygen, causing a significant downfield shift. Its chemical environment is similar to the α-carbon of an ether or ester.[8] |

| -CH₂- (C2) | 31-33 | The second carbon in the alkyl chain, experiencing a lesser inductive effect from the carbamate group compared to the O-CH₂ carbon. |

| -CH₂- (C3) | 28-30 | Further removed from the electron-withdrawing carbamate group, this carbon's chemical shift moves upfield. |

| -CH₂- (C4) | 25-27 | This carbon is in a more alkane-like environment, with its chemical shift approaching that of a typical methylene group in a long chain. |

| -CH₂- (C5) | 22-24 | Similar to C4, this carbon is shielded and appears in the typical upfield region for sp³ hybridized carbons. |

| -CH₃ | 13-15 | The terminal methyl group is the most shielded carbon in the molecule, resulting in the most upfield signal. |

Note: The numbering of the hexyl chain carbons begins at the carbon attached to the oxygen atom.

The interpretation of this predicted spectrum is straightforward. The most downfield signal will correspond to the carbamate carbonyl carbon, a key diagnostic peak. The signal for the carbon atom bonded to the ester oxygen will also be significantly downfield from the rest of the alkyl chain carbons. The remaining methylene carbons of the hexyl group will appear in the typical alkane region of the spectrum (approximately 20-35 ppm), with their chemical shifts subtly varying based on their distance from the carbamate functionality. The terminal methyl group will be the most upfield signal.

Experimental Protocol for ¹³C NMR Spectrum Acquisition

The following protocol outlines a self-validating system for obtaining a high-quality, proton-decoupled ¹³C NMR spectrum of this compound.

1. Sample Preparation:

-

Objective: To prepare a homogeneous solution of the analyte at an appropriate concentration for NMR analysis.

-

Procedure:

-

Weigh approximately 20-50 mg of purified this compound directly into a clean, dry NMR tube. The synthesis of this compound can be achieved by reacting hexyl alcohol with urea.[11]

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the NMR tube. CDCl₃ is a common choice due to its excellent solubilizing properties for moderately polar organic compounds and its well-characterized residual solvent signals.[12]

-

Cap the NMR tube and gently agitate it until the sample is completely dissolved. A brief period in an ultrasonic bath can aid dissolution if necessary.

-

Ensure the solution is clear and free of any particulate matter.

-

2. NMR Spectrometer Setup and Calibration:

-

Objective: To configure the NMR spectrometer for optimal data acquisition for ¹³C nuclei and to ensure accurate chemical shift referencing.

-

Procedure:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the CDCl₃ solvent. This step is crucial for maintaining a stable magnetic field during the experiment.

-

Shim the magnetic field to achieve homogeneity, which is essential for obtaining sharp, well-resolved NMR signals. This is typically an automated process on modern spectrometers.

-

Reference the chemical shift scale to the residual solvent peak of CDCl₃. The triplet signal for ¹³C in CDCl₃ appears at approximately 77.16 ppm.[8] This internal referencing ensures the accuracy and reproducibility of the measured chemical shifts.

-

3. Data Acquisition:

-

Objective: To acquire the ¹³C NMR data with a good signal-to-noise ratio.

-

Procedure:

-

Set up a standard proton-decoupled ¹³C NMR experiment. This involves broadband decoupling of protons to simplify the spectrum, resulting in a single peak for each non-equivalent carbon.[6]

-

Set the spectral width to cover the expected range of chemical shifts for this compound (e.g., 0 to 200 ppm).

-

The number of scans will depend on the sample concentration and the spectrometer's sensitivity. A typical starting point would be 128 or 256 scans. Due to the low natural abundance of ¹³C, more scans are generally required compared to ¹H NMR.

-

A relaxation delay of 1-2 seconds is usually sufficient for small molecules like this compound.

-

4. Data Processing and Analysis:

-

Objective: To transform the raw data into an interpretable spectrum and assign the observed signals to the corresponding carbon atoms.

-

Procedure:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Perform a baseline correction to obtain a flat baseline.

-

Calibrate the chemical shift axis by setting the central peak of the CDCl₃ triplet to 77.16 ppm.

-

Integrate the peaks (note: in standard ¹³C NMR, peak integrals are not directly proportional to the number of carbons but can give a qualitative indication of relative signal intensities).

-

Assign each peak to a specific carbon atom in the this compound structure based on the predicted chemical shifts and general principles of ¹³C NMR spectroscopy.

-

Workflow Visualization

The following diagram illustrates the logical workflow for the acquisition and analysis of the ¹³C NMR spectrum of this compound.

Caption: Workflow for ¹³C NMR analysis of this compound.

Conclusion

This technical guide provides a comprehensive framework for understanding, acquiring, and interpreting the ¹³C NMR spectral data of this compound. By leveraging established principles of NMR spectroscopy and data from analogous structures, a detailed and reliable assignment of the carbon signals can be achieved. The provided experimental protocol offers a robust and self-validating method for obtaining high-quality data, which is essential for the rigorous structural characterization required in research and development environments. This approach ensures scientific integrity and provides the authoritative grounding necessary for confident structural elucidation of carbamate-containing molecules.

References

-

Master Organic Chemistry. (2022). 13-C NMR - How Many Signals. [Link]

-

Oregon State University. 13C NMR Chemical Shift. [Link]

-

Royal Society of Chemistry. (2015). Carbon dioxide utilization in the efficient synthesis of carbamates by deep eutectic solvents (DES) as green and attractive solv. [Link]

-

Mesbah Energy. (2021). Spectroscopy 13C NMR and 1H NMR. [Link]

-

Vaillard, S. E., et al. (2014). Method for the Synthesis of N-Alkyl-O-Alkyl Carbamates. ResearchGate. [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]

-

PrepChem.com. Synthesis of this compound. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]

-

ResearchGate. (2014). Study on carbamate stability in the AMP/CO2/H2O system from 13C-NMR spectroscopy. [Link]

-

Vaillard, V. A., et al. (2014). Method for the synthesis of N-alkyl-O-alkyl carbamates. RSC Advances. [Link]

-

PubMed Central. (2021). Unveiling the Configurational Landscape of Carbamate: Paving the Way for Designing Functional Sequence-Defined Polymers. [Link]

-

National Institutes of Health. (2019). Hexafluoroisopropyl Carbamates as Selective MAGL and Dual MAGL/FAAH Inhibitors: Biochemical and Physicochemical Properties. [Link]

-

University of Calgary. 1D 13C NMR. [Link]

-

ACS Publications. (2006). Synthesis, Characterization, and Cytotoxicity of Platinum(IV) Carbamate Complexes. [Link]

-

Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]

-

Cheméo. Chemical Properties of this compound (CAS 2114-20-7). [Link]

-

Supporting Information. Characterization Data of the Products. [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

-

ResearchGate. (2020). Application of selected carbamate pesticides from aqueous solution using coconut sorbents. [Link]

- Google Patents. (2002).

Sources

- 1. researchgate.net [researchgate.net]

- 2. US6462144B1 - Carbamate-functional resins and their use in high solids coating compositions - Google Patents [patents.google.com]

- 3. CO2 absorption by aqueous NH3 solutions: speciation of ammonium carbamate, bicarbonate and carbonate by a 13C NMR study - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. compoundchem.com [compoundchem.com]

- 5. spectrabase.com [spectrabase.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. rsc.org [rsc.org]

- 10. rsc.org [rsc.org]

- 11. prepchem.com [prepchem.com]

- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

The Enduring Legacy of a Versatile Functional Group: A Technical Guide to the History and Discovery of Alkyl Carbamates

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Carbamate Core - A Nexus of Stability and Reactivity

The carbamate functional group, an ester of carbamic acid, represents a cornerstone of modern organic and medicinal chemistry. Its unique hybrid "amide-ester" nature imparts a remarkable balance of chemical stability and biological reactivity, making it a privileged scaffold in pharmaceuticals, agrochemicals, and polymers. This guide provides an in-depth exploration of the history, discovery, and synthetic evolution of alkyl carbamates, offering insights into the causality behind experimental choices and the enduring relevance of this versatile moiety in contemporary research and drug development.

Part 1: The Genesis of Carbamate Chemistry - From Vitalism's Demise to a New Functional Group

The story of alkyl carbamates is intrinsically linked to the foundational discoveries of 19th-century organic chemistry. The intellectual landscape was dominated by the theory of vitalism, which posited that organic compounds could only be produced by living organisms. This paradigm was famously challenged in 1828 when Friedrich Wöhler synthesized urea, an organic compound, from the inorganic salt ammonium cyanate.[1][2][3][4] This landmark achievement not only debunked vitalism but also laid the groundwork for the exploration of urea's chemical relatives, including the carbamates.

Wöhler's work, in conjunction with that of his contemporary Justus von Liebig, on cyanates and their isomers, opened the door for other chemists to investigate the reactivity of these novel compounds.[5] It was in this fertile scientific environment that the French chemist Charles-Adolphe Wurtz made the pivotal discovery that would formally introduce the carbamate functional group to the world. In the 1840s, Wurtz's investigations into the reactions of cyanic ethers with alcohols led to the formation of a new class of compounds he termed "urethanes," which we now know as carbamates.[6][7][8] His 1846 publication on the formation of urethane from the reaction of cyanogen chloride with alcohol marked the first deliberate synthesis of a simple alkyl carbamate.[6]

While Wurtz's work established the fundamental chemistry of carbamates, the first encounter with this functional group in a natural product came with the isolation of physostigmine from the Calabar bean in the mid-1800s.[9] This complex alkaloid, a methyl carbamate ester, and its potent biological activity as a cholinesterase inhibitor, foreshadowed the immense therapeutic potential of the carbamate scaffold, a potential that would be extensively realized in the following century.

The early 20th century witnessed a significant expansion in the application of carbamate chemistry with the pioneering work of Otto Bayer and his team at IG Farben in Germany. In 1937, they discovered and patented the chemistry of polyurethanes, polymers formed by the reaction of diisocyanates with polyols, creating the robust and versatile materials that are ubiquitous today.[1][6] This discovery, while focused on polymer science, further solidified the importance of the underlying carbamate linkage.

Part 2: The Synthetic Toolkit - Methodologies for Alkyl Carbamate Formation

The versatility of the carbamate functional group is matched by the diversity of synthetic methods developed for its construction. The choice of a particular method is often dictated by the nature of the starting materials, the desired substitution pattern, and the presence of other functional groups.

Classical Approaches: The Workhorses of Carbamate Synthesis

Two of the most established and widely used methods for synthesizing alkyl carbamates involve the reaction of amines with alkyl chloroformates and the reaction of alcohols with isocyanates.

This method relies on the nucleophilic attack of an amine on the electrophilic carbonyl carbon of an alkyl chloroformate. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol: General Procedure for the Synthesis of an Alkyl Carbamate from an Amine and an Alkyl Chloroformate

-

Dissolution: Dissolve the primary or secondary amine (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, or ethyl acetate) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Base: Add a non-nucleophilic base (1.1-1.5 equivalents), such as triethylamine or diisopropylethylamine, to the stirred solution.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Addition of Chloroformate: Slowly add the alkyl chloroformate (1.0-1.1 equivalents) dropwise to the cooled and stirred amine solution. Maintain the temperature at 0 °C during the addition.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the pure alkyl carbamate.

This highly efficient method involves the nucleophilic addition of an alcohol to the electrophilic carbon of an isocyanate. The reaction is often quantitative and proceeds without the formation of byproducts, making it an attractive route for carbamate synthesis.

Experimental Protocol: General Procedure for the Synthesis of an Alkyl Carbamate from an Alcohol and an Isocyanate

-

Dissolution: Dissolve the alcohol (1.0 equivalent) in an anhydrous aprotic solvent (e.g., toluene, tetrahydrofuran, or dichloromethane) in a round-bottom flask under an inert atmosphere.

-

Addition of Isocyanate: Add the isocyanate (1.0-1.1 equivalents) to the stirred solution at room temperature. The reaction is often exothermic, so for larger scale reactions, addition may need to be controlled.

-

Catalysis (Optional): For less reactive alcohols or isocyanates, a catalyst such as a tertiary amine (e.g., triethylamine, DABCO) or an organotin compound (e.g., dibutyltin dilaurate) can be added in catalytic amounts (0.1-5 mol%).

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-80 °C) for 1-24 hours, monitoring by TLC.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. If a catalyst was used, a purification step may be necessary.

-

Purification: The crude product is often pure enough for subsequent use. If necessary, purify by flash column chromatography or recrystallization.

The Curtius Rearrangement: A Gateway to Isocyanates and Carbamates

The Curtius rearrangement is a powerful transformation that converts a carboxylic acid into a primary amine, with an isocyanate as a key intermediate.[10][11][12][13][14] By trapping this in situ-generated isocyanate with an alcohol, a carbamate can be efficiently synthesized.

The reaction proceeds via the thermal or photochemical decomposition of an acyl azide, which rearranges to an isocyanate with the loss of nitrogen gas. The isocyanate can then be reacted with an alcohol to form the desired carbamate.[10][11][12][13][14]

Experimental Protocol: General Procedure for Carbamate Synthesis via the Curtius Rearrangement

-

Acyl Azide Formation:

-

From an Acyl Chloride: Dissolve the acyl chloride (1.0 equivalent) in a suitable solvent (e.g., acetone, dichloromethane). Add a solution of sodium azide (1.1-1.5 equivalents) in water dropwise at 0 °C. Stir vigorously for 1-3 hours. Extract the acyl azide into an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate. Caution: Acyl azides are potentially explosive and should be handled with care.

-

From a Carboxylic Acid: Activate the carboxylic acid (1.0 equivalent) with a reagent such as ethyl chloroformate or diphenylphosphoryl azide (DPPA) in the presence of a base (e.g., triethylamine). Then, add sodium azide to generate the acyl azide in situ.

-

-

Rearrangement and Trapping:

-

Dissolve the crude acyl azide in an anhydrous, inert solvent containing the desired alcohol (used in excess, often as the solvent).

-

Heat the solution to reflux (typically 60-100 °C) until the evolution of nitrogen gas ceases (usually 1-4 hours).

-

Monitor the reaction by TLC for the disappearance of the acyl azide and the formation of the carbamate.

-

-

Work-up and Purification:

-

Cool the reaction mixture and remove the excess alcohol under reduced pressure.

-

Dissolve the residue in an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by flash column chromatography or recrystallization.

-

Modern and Greener Approaches: The Rise of Carbon Dioxide

In recent years, there has been a significant push towards developing more sustainable and environmentally friendly synthetic methodologies. The use of carbon dioxide (CO2) as a C1 building block for carbamate synthesis has emerged as a promising alternative to traditional methods that often rely on toxic reagents like phosgene and its derivatives.[15][16][17]

One common approach involves a three-component coupling of an amine, an alkyl halide, and CO2, often in the presence of a base.[15][16][18][19]

Experimental Protocol: General Procedure for Carbamate Synthesis from an Amine, Alkyl Halide, and CO2

-

Reaction Setup: In a pressure vessel, combine the amine (1.0 equivalent), the alkyl halide (1.1-1.5 equivalents), and a base (e.g., cesium carbonate, DBU; 1.5-2.0 equivalents) in a suitable anhydrous solvent (e.g., DMF, DMSO).

-

Introduction of CO2: Pressurize the vessel with carbon dioxide to the desired pressure (typically 1-10 atm).

-

Reaction: Stir the mixture at a specified temperature (e.g., 50-100 °C) for several hours (4-24 h), monitoring the reaction progress by TLC or GC-MS.

-

Work-up: After cooling and carefully venting the CO2, filter off any inorganic salts. Dilute the filtrate with water and extract the product with an organic solvent.

-

Purification: Wash the combined organic extracts, dry over an anhydrous salt, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Part 3: Alkyl Carbamates in Drug Discovery and Development - A Focus on Acetylcholinesterase Inhibition

The biological significance of the carbamate functional group was first hinted at by the potent physiological effects of physostigmine. This natural product and its synthetic analogs have been instrumental in the development of drugs that target the cholinergic system, particularly as inhibitors of the enzyme acetylcholinesterase (AChE).

AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in synaptic clefts. Inhibition of AChE leads to an increase in the concentration and duration of action of ACh, which is a therapeutic strategy for conditions characterized by a cholinergic deficit, such as myasthenia gravis and Alzheimer's disease.[8][20][21]

Mechanism of Acetylcholinesterase Inhibition by Carbamates

Carbamate-based AChE inhibitors act as "pseudo-substrate" inhibitors. They bind to the active site of the enzyme in a manner similar to the natural substrate, acetylcholine. The carbamate ester is then hydrolyzed by the enzyme, but at a much slower rate than the acetyl ester of acetylcholine. This results in the formation of a transiently carbamoylated enzyme that is inactive. The slow rate of decarbamoylation effectively sequesters the enzyme, leading to a sustained increase in acetylcholine levels.[3][4][6]

Key Carbamate-Based Drugs and their Applications

Several alkyl carbamate-containing drugs have made a significant impact in the clinic:

-

Physostigmine: This naturally occurring tertiary amine carbamate can cross the blood-brain barrier and is used to treat glaucoma and as an antidote for anticholinergic poisoning.[2][5][22][23]

-

Neostigmine and Pyridostigmine: These quaternary ammonium carbamates do not readily cross the blood-brain barrier and are primarily used to treat myasthenia gravis, a neuromuscular disorder.[8][20][24][25][26] They improve muscle strength by increasing the amount of acetylcholine available at the neuromuscular junction.[8][20]

-

Rivastigmine: A synthetic carbamate inhibitor of both acetylcholinesterase and butyrylcholinesterase, rivastigmine is used to treat mild to moderate dementia associated with Alzheimer's and Parkinson's diseases.[1][27][28][29][30] It is available in both oral and transdermal patch formulations.[30]

Quantitative Analysis of AChE Inhibition

The potency of AChE inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Lower IC50 values indicate greater potency.

| Compound | Target Enzyme | IC50 Value (µM) | Reference |

| Carbamate Derivative 1 | Acetylcholinesterase (AChE) | 54.8 - 94.4 | [9] |

| Carbamate Derivative 2 | Butyrylcholinesterase (BChE) | up to 5.8 | [9] |

| Salicylanilide Carbamate 1 | Butyrylcholinesterase (BChE) | 0.12 ± 0.09 | [31] |

| Salicylanilide Carbamate 7 | Butyrylcholinesterase (BChE) | 0.38 ± 0.01 | [31] |

| Carbamate Derivatives (various) | Acetylcholinesterase (AChE) | Kᵢ in the range of 12.0 ± 2.01 to 61.3 ± 2.59 nM | [32] |

Part 4: Visualizing the Chemistry - Diagrams and Workflows

Reaction Mechanisms

Caption: Mechanism of acetylcholinesterase inhibition by carbamates.

Conclusion: The Future of Carbamate Chemistry